Methyl 4-methylazetidine-2-carboxylate

Description

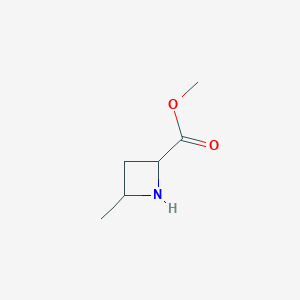

No data in the provided evidence describes this compound. Based on its name, Methyl 4-methylazetidine-2-carboxylate is a methyl ester derivative of a substituted azetidine carboxylic acid. Azetidines are strained four-membered nitrogen heterocycles with applications in medicinal chemistry, agrochemicals, and polymer science.

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

methyl 4-methylazetidine-2-carboxylate |

InChI |

InChI=1S/C6H11NO2/c1-4-3-5(7-4)6(8)9-2/h4-5,7H,3H2,1-2H3 |

InChI Key |

JZZZAICSBVLATB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methylazetidine-2-carboxylate typically involves the reaction of 4-methylazetidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylazetidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 4-methylazetidine-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methylazetidine-2-carboxylate depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site, leading to altered enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights unrelated methyl esters and diterpenoids. For example:

- Methyl palmitate (C₁₇H₃₄O₂): A saturated fatty acid ester with applications in biofuels and surfactants .

- Ethyl linolenate (C₂₁H₃₄O₂): An unsaturated fatty acid ester found in plant extracts .

- Sandaracopimaric acid methyl ester (C₂₁H₃₂O₂): A diterpenoid ester identified in Austrocedrus chilensis resin .

These compounds lack the azetidine ring system and are structurally distinct from Methyl 4-methylazetidine-2-carboxylate. A meaningful comparison would require data on:

- Ring strain and reactivity : Azetidines are more strained than five- or six-membered N-heterocycles (e.g., pyrrolidines, piperidines), leading to unique reactivity in ring-opening or functionalization.

- Spectroscopic properties : NMR or FTIR data (e.g., as shown for methyl shikimate in ) would differentiate this compound from other esters.

Critical Limitations in the Evidence

- No structural or analytical data for this compound is provided (e.g., NMR, GC-MS, or X-ray crystallography results).

- No comparative metrics: Data on solubility, stability, or synthetic routes for azetidine derivatives are absent.

Recommendations for Further Research

To address this gap, consult specialized literature on azetidine chemistry, such as:

- Synthetic studies : Compare this compound with azetidine-3-carboxylic acid esters or related strained heterocycles.

- Computational data : Use software like Gaussian or SHELX () to model ring strain and electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.